3-(2-Thienyl)acryloyl chloride

概要

説明

3-(2-Thienyl)acryloyl chloride is a chemical compound with the molecular formula C7H5ClOS and a molecular weight of 172.63 . It is categorized as a main product in the field of chemistry .

Synthesis Analysis

The synthesis of 3-(2-Thienyl)acryloyl chloride can be achieved through various methods. One such method involves the reaction of Acrylic acid with Benzoyl Chloride or with Thionyl Chloride . Another method involves the reaction of acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor .Molecular Structure Analysis

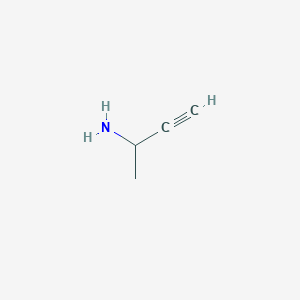

The molecular structure of 3-(2-Thienyl)acryloyl chloride consists of a thiophene ring attached to an acryloyl chloride group . The InChI key for this compound is KKPKHEMQDJRRIE-ONEGZZNKSA-N .Chemical Reactions Analysis

Acyl chlorides, including 3-(2-Thienyl)acryloyl chloride, are highly reactive and are susceptible to attack by nucleophiles . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis

3-(2-Thienyl)acryloyl chloride is a light-yellow, combustible liquid with a pungent odor . It has a molecular weight of 172.63 and a molecular formula of C7H5ClOS . The density of this substance is 1.114 g/cm³ .科学的研究の応用

Synthesis and Polymer Applications

Continuous-Flow Synthesis for Industry : Movsisyan et al. (2016) developed a continuous-flow methodology for the fast and selective synthesis of acryloyl chloride, which is important for the acrylate and polymer industry. This method offers a safer and more efficient way to produce acryloyl chloride, benefiting the industry significantly (Movsisyan et al., 2016).

Polymerization Techniques : Egorova et al. (2002) explored the polymerization of acryloyl chloride, both in bulk and in solution, using UV radiation. They found conditions for polymer formation in nearly quantitative yield, which opens up potential applications in polymer-analogous transformations without isolation (Egorova et al., 2002).

Modification of Poly(vinyl alcohol) Fibers : Zeng et al. (2005) reported on the derivatization of Poly(vinyl alcohol) (PVA) with thienyl acryloyl chloride, leading to UV cross-linking of the modified fibers. This modification significantly reduces water solubility of PVA fibers, enhancing their stability and utility (Zeng et al., 2005).

Nanotechnology and Advanced Materials

Magnetic Nanoparticle Synthesis : Gao et al. (2016) utilized acryloyl chloride in the preparation of molecularly imprinted polymers (MIPs) for the separation and determination of specific molecules from complex matrices like milk. This demonstrates the potential for acryloyl chloride in creating highly selective and efficient nanomaterials (Gao et al., 2016).

Fabrication of Nanocomposites : Wu et al. (2015) developed a novel method using poly(acryloyl chloride) as a bridge in hybrid materials combining multi-walled carbon nanotubes and graphene nanoplatelets. This technique significantly improves the mechanical properties of the resultant composites, indicating a broad range of potential applications (Wu et al., 2015).

Chemical Synthesis and Applications

Synthesis of Heterocyclic Compounds : Hemdan (2009) demonstrated the additive reaction of 3-(2-thienyl)acryloyl isothiocyanate with various hydrazine derivatives, leading to the formation of substituted 1,3,4-thiadiazoles or 1,2,4-triazoles. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Hemdan, 2009).

- 1998)](https://consensus.app/papers/synthesis-thieno-gamma-lactam-acids-activity-look-system-kar/cd59b30e1bee53879b461a7ce8fc9650/?utm_source=chatgpt).

作用機序

The carbon atom in the -COCl group of acyl chlorides, including 3-(2-Thienyl)acryloyl chloride, has both an oxygen atom and a chlorine atom attached to it. Both of these atoms are very electronegative and pull electrons towards themselves, leaving the carbon atom quite positively charged. This makes the carbon atom a prime target for attack by nucleophiles .

Safety and Hazards

3-(2-Thienyl)acryloyl chloride, like other volatile acid chlorides, is a skin irritant, with pulmonary edema in more severe exposures . Other signs and symptoms of acute exposure may include headache, dizziness, weakness, and gastrointestinal effects such as nausea, vomiting, diarrhea, and stomach ulceration .

将来の方向性

特性

IUPAC Name |

(E)-3-thiophen-2-ylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKHEMQDJRRIE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460446 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)acryloyl chloride | |

CAS RN |

28424-61-5 | |

| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)